Cas no 926248-43-3 (2-(1,1-dioxo-1λ⁶-thiolane-3-sulfonamido)acetic acid)

2-(1,1-dioxo-1λ⁶-thiolane-3-sulfonamido)acetic acid 化学的及び物理的性質
名前と識別子
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- Glycine, N-[(tetrahydro-1,1-dioxido-3-thienyl)sulfonyl]-
- 2-(1,1-Dioxo-1lambda6-thiolane-3-sulfonamido)acetic Acid
- 2-(1,1-dioxo-1λ⁶-thiolane-3-sulfonamido)acetic acid
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- インチ: 1S/C6H11NO6S2/c8-6(9)3-7-15(12,13)5-1-2-14(10,11)4-5/h5,7H,1-4H2,(H,8,9)
- InChIKey: QEBJKTLEAKWULF-UHFFFAOYSA-N
- SMILES: C(O)(=O)CNS(C1CCS(=O)(=O)C1)(=O)=O
2-(1,1-dioxo-1λ⁶-thiolane-3-sulfonamido)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN5873-1G |
2-(1,1-dioxo-1λ?-thiolane-3-sulfonamido)acetic acid |
926248-43-3 | 95% | 1g |
¥ 2,626.00 | 2023-04-12 | |
Enamine | EN300-44283-0.25g |
2-(1,1-dioxo-1lambda6-thiolane-3-sulfonamido)acetic acid |
926248-43-3 | 0.25g |
$288.0 | 2023-02-10 | ||
TRC | D487828-50mg |
2-(1,1-Dioxo-1lambda6-thiolane-3-sulfonamido)acetic Acid |
926248-43-3 | 50mg |
$ 160.00 | 2022-06-05 | ||
Chemenu | CM392006-10g |
2-(1,1-dioxo-1λ⁶-thiolane-3-sulfonamido)acetic acid |
926248-43-3 | 95%+ | 10g |
$*** | 2023-05-29 | |
TRC | D487828-100mg |
2-(1,1-Dioxo-1lambda6-thiolane-3-sulfonamido)acetic Acid |
926248-43-3 | 100mg |
$ 250.00 | 2022-06-05 | ||
TRC | D487828-10mg |
2-(1,1-Dioxo-1lambda6-thiolane-3-sulfonamido)acetic Acid |
926248-43-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN5873-10 G |
2-(1,1-dioxo-1λ⁶-thiolane-3-sulfonamido)acetic acid |
926248-43-3 | 95% | 10g |
¥ 11,675.00 | 2021-05-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1557430-1g |
((1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl)glycine |
926248-43-3 | 98% | 1g |
¥5252.00 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN5873-100mg |
2-(1,1-dioxo-1λ⁶-thiolane-3-sulfonamido)acetic acid |
926248-43-3 | 95% | 100mg |
¥857.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN5873-10g |
2-(1,1-dioxo-1λ⁶-thiolane-3-sulfonamido)acetic acid |
926248-43-3 | 95% | 10g |
¥12737.0 | 2024-04-16 |
2-(1,1-dioxo-1λ⁶-thiolane-3-sulfonamido)acetic acid 関連文献
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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4. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
2-(1,1-dioxo-1λ⁶-thiolane-3-sulfonamido)acetic acidに関する追加情報
Professional Introduction to 2-(1,1-dioxo-1λ⁶-thiolane-3-sulfonamido)acetic Acid (CAS No. 926248-43-3)
2-(1,1-dioxo-1λ⁶-thiolane-3-sulfonamido)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 926248-43-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by the presence of a sulfonamido functional group and a dioxolane core, which endows it with unique reactivity and potential applications in medicinal chemistry. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and molecular engineering.
The sulfonamido moiety in 2-(1,1-dioxo-1λ⁶-thiolane-3-sulfonamido)acetic acid plays a crucial role in its chemical behavior. Sulfonamides are well-known for their versatility as pharmacophores, often contributing to the binding affinity and specificity of drug molecules. In this context, the sulfonamido group in 2-(1,1-dioxo-1λ⁶-thiolane-3-sulfonamido)acetic acid may facilitate interactions with biological targets, making it a valuable building block for the design of novel therapeutic agents. The presence of the dioxolane ring further enhances the compound's structural complexity, potentially enabling diverse functionalization strategies and modularity in drug design.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 2-(1,1-dioxo-1λ⁶-thiolane-3-sulfonamido)acetic acid, opening up new avenues for its application in pharmaceutical research. The synthesis of this compound typically involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Techniques such as transition-metal-catalyzed reactions and organometallic chemistry have been employed to construct the intricate framework of this molecule. These synthetic approaches not only highlight the compound's synthetic accessibility but also underscore its potential as a scaffold for further derivatization.
The biochemical properties of 2-(1,1-dioxo-1λ⁶-thiolane-3-sulfonamido)acetic acid are another area of intense interest. Preliminary studies suggest that this compound exhibits moderate solubility in polar organic solvents, which is advantageous for its use in solution-phase synthesis and biological assays. Additionally, the sulfonamido group may participate in hydrogen bonding interactions with biological targets, which could be exploited to enhance binding affinity. These characteristics make 2-(1,1-dioxo-1λ⁶-thiolane-3-sulfonamido)acetic acid a compelling candidate for further investigation in structure-activity relationship (SAR) studies.
In the realm of medicinal chemistry, the exploration of novel scaffolds is essential for overcoming resistance mechanisms and improving therapeutic efficacy. The unique structural features of 2-(1,1-dioxo-1λ⁶-thiolane-3-sulfonamido)acetic acid position it as a versatile building block for the development of small-molecule inhibitors targeting various disease-related pathways. For instance, derivatives of this compound could be designed to interact with enzymes involved in metabolic disorders or inflammatory responses. The dioxolane ring provides a handle for further chemical modification, allowing researchers to fine-tune the physicochemical properties and biological activity of potential drug candidates.
Current research efforts are focused on leveraging computational methods to predict the biological activity of 2-(1,1-dioxo-1λ⁶-thiolane-3-sulfonamido)acetic acid and its derivatives. Molecular docking simulations have been employed to evaluate its potential binding interactions with protein targets such as kinases and proteases. These studies not only provide insights into the mechanism of action but also guide the design of optimized analogs with enhanced potency and selectivity. The integration of experimental data with computational predictions offers a powerful approach to accelerate drug discovery processes.
The pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their diverse biological activities and synthetic tractability. 2-(1,1-dioxo-1λ⁶-thiolane-3-sulfonamido)acetic acid exemplifies the potential of heterocyclic scaffolds in medicinal chemistry by combining multiple functional groups into a single molecular entity. The sulfonamido group contributes to hydrogen bonding capacity, while the dioxolane ring introduces steric constraints that can influence binding orientation. Such structural features are often critical for achieving high affinity and selectivity in drug design.
Future directions in the study of 2-(1,1-dioxo-1λ⁶-thiolane-3-sulfonamido)acetic acid may include exploring its role as an intermediate in peptide mimetics or as a precursor for bioconjugation strategies. The sulfonamido group can serve as a linker for attaching biomolecules such as antibodies or peptides, enabling the development of targeted therapies. Additionally, modifications to the dioxolane ring could enhance stability or bioavailability, making this compound more suitable for clinical applications.
The broader implications of research on compounds like 2-(1,1-dioxo-1λ⁶-thiolane-3-sulfonamido)acetic acid extend beyond academic curiosity. By providing new molecular tools for drug discovery, these studies contribute to advancements in personalized medicine and precision therapeutics. The ability to design molecules with tailored properties allows for more effective treatment strategies tailored to individual patient needs. This underscores the importance of continued investment in fundamental research within pharmaceutical chemistry.
In conclusion,2-(1,1-dioxo-1λ⁶-thiolane-3-sulfonamido)acetic acid (CAS No. 926248-43-3) represents a significant advancement in medicinal chemistry due to its unique structural features and potential applications. The combination of a sulfonamido group and a dioxolane core offers versatile opportunities for synthetic manipulation and biological investigation. As research progresses,this compound is likely to play an increasingly important role in the development of novel therapeutic agents that address unmet medical needs.
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